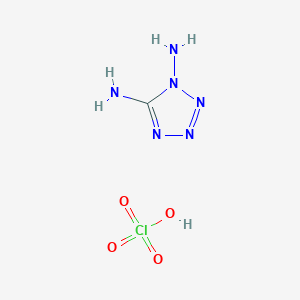
Perchloric acid;tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid;tetrazole-1,5-diamine is a compound that combines the properties of perchloric acid and tetrazole-1,5-diamine Perchloric acid is a strong acid commonly used in analytical chemistry, while tetrazole-1,5-diamine is a nitrogen-rich heterocyclic compound known for its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole-1,5-diamine typically involves the reaction of amines with triethyl orthoformate and sodium azide under catalyzed conditions . Another method involves the use of powerful diazotizing reagents like fluorosulfonyl azide (FSO₂N₃) to transform amidines and guanidines into tetrazole derivatives in an aqueous environment . The reaction of sodium azide with nitriles in the presence of zinc salts as catalysts is also a common method .
Industrial Production Methods
Industrial production of tetrazole-1,5-diamine often employs high-yielding and cost-effective methods, such as the use of L-proline as a catalyst for the synthesis of 5-substituted tetrazoles from a broad range of substrates . Microwave-accelerated methods are also used to convert nitriles into tetrazoles efficiently .
Chemical Reactions Analysis
Types of Reactions
Tetrazole-1,5-diamine undergoes various types of chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can undergo substitution reactions at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts such as zinc salts and L-proline . Reaction conditions often involve aqueous environments, mild temperatures, and the use of microwave irradiation for accelerated reactions .
Major Products
The major products formed from these reactions include 5-substituted tetrazoles, tetrazole oxides, and amines .
Scientific Research Applications
Tetrazole-1,5-diamine has a wide range of scientific research applications:
Chemistry: Used as a reagent and catalyst in organic synthesis.
Biology: Acts as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Exhibits antibacterial, antifungal, antitumor, and anti-inflammatory activities.
Industry: Used in the production of explosives, rocket fuels, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of tetrazole-1,5-diamine involves its ability to act as a bioisosteric replacement for carboxylic acids, enhancing the stability and reactivity of the compounds it is incorporated into . It interacts with molecular targets through receptor-ligand interactions, facilitated by its planar structure and electron-donating properties .
Comparison with Similar Compounds
Tetrazole-1,5-diamine is unique due to its high nitrogen content and stability. Similar compounds include:
1,5-Diaminotetrazole: Known for its high energy content and use in explosives.
5-Substituted Tetrazoles: Used in medicinal chemistry as bioisosteres.
Tetrazole-5-thiol: Exhibits antibacterial and antiproliferative activities.
Tetrazole-1,5-diamine stands out due to its diverse applications and stability under various conditions.
Properties
CAS No. |
857282-98-5 |
|---|---|
Molecular Formula |
CH5ClN6O4 |
Molecular Weight |
200.54 g/mol |
IUPAC Name |
perchloric acid;tetrazole-1,5-diamine |
InChI |
InChI=1S/CH4N6.ClHO4/c2-1-4-5-6-7(1)3;2-1(3,4)5/h3H2,(H2,2,4,6);(H,2,3,4,5) |
InChI Key |
VOMVFQJAPJLGTN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=NN1N)N.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















